molecular formula C5H11NOS B6165864 rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans CAS No. 1354427-21-6

rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans

Cat. No.: B6165864
CAS No.: 1354427-21-6
M. Wt: 133.2
InChI Key:
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Description

rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a four-membered oxolane ring with a methylsulfanyl group and an amine group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methylsulfanyl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substitution reactions can occur, particularly at the amine or methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and others.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and others can be used under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified amine or methylsulfanyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(methylsulfanyl)oxolan-2-amine
  • rac-(3R,4S)-4-(ethylsulfanyl)oxolan-3-amine

Comparison

  • Structural Differences : Variations in the position or type of substituents (e.g., methylsulfanyl vs. ethylsulfanyl).
  • Reactivity : Differences in reactivity due to the nature of substituents.
  • Applications : Unique applications based on specific structural features.

This general structure should provide a good starting point for your detailed article. For precise and accurate information, consulting scientific literature and databases is recommended.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylthiopropanal", "ammonium acetate", "acetic acid", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "3-chloro-1-propanamine" ], "Reaction": [ "Step 1: Condensation of 3-methylthiopropanal with ammonium acetate and acetic acid to form 3-methylthiopropionamide.", "Step 2: Reduction of 3-methylthiopropionamide with sodium cyanoborohydride to form (3R)-3-methylthio-1-propanamine.", "Step 3: Protection of the amine group in (3R)-3-methylthio-1-propanamine with tert-butyloxycarbonyl (Boc) to form Boc-(3R)-3-methylthio-1-propanamine.", "Step 4: Deprotection of the thiol group in Boc-(3R)-3-methylthio-1-propanamine with hydrochloric acid to form (3R)-3-methylthio-1-propanamine.", "Step 5: Chlorination of (3R)-3-methylthio-1-propanamine with thionyl chloride to form (3R)-3-chloro-1-propanamine.", "Step 6: Cyclization of (3R)-3-chloro-1-propanamine with sodium hydroxide to form rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans." ] }

CAS No.

1354427-21-6

Molecular Formula

C5H11NOS

Molecular Weight

133.2

Purity

95

Origin of Product

United States

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